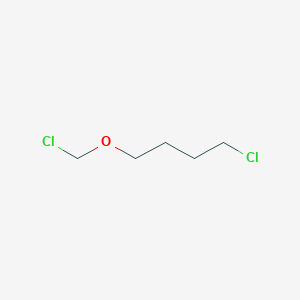
5-chloro-6-methoxypyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxypyridine-3-thiol (5-Cl-6-MeOPT) is an important organic compound that has been studied extensively due to its wide range of applications in the fields of science and technology. It is a derivative of pyridine and is used in a variety of synthesis methods and research applications.
Aplicaciones Científicas De Investigación
5-chloro-6-methoxypyridine-3-thiol is used in a variety of scientific research applications. It has been used in the synthesis of a number of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of polymers and other materials, such as polyurethanes and polyesters. Additionally, 5-chloro-6-methoxypyridine-3-thiol has been used in the synthesis of a number of dyes and pigments, as well as in the synthesis of surfactants and other materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of a variety of organic compounds, such as polymers, dyes, and pigments. Additionally, 5-chloro-6-methoxypyridine-3-thiol is believed to be involved in the formation of a variety of pharmaceuticals and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-6-methoxypyridine-3-thiol are not fully understood. However, it is believed that the compound can act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, 5-chloro-6-methoxypyridine-3-thiol has been found to have anti-inflammatory and anti-bacterial properties, which can be beneficial in the treatment of a variety of medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-6-methoxypyridine-3-thiol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 5-chloro-6-methoxypyridine-3-thiol is a relatively stable compound, which makes it ideal for use in a variety of laboratory experiments.
The main limitation of using 5-chloro-6-methoxypyridine-3-thiol in laboratory experiments is its toxicity. 5-chloro-6-methoxypyridine-3-thiol is toxic and should be handled with care. Additionally, the compound should not be ingested or inhaled, as it can cause serious health effects.
Direcciones Futuras
The future of 5-chloro-6-methoxypyridine-3-thiol is promising. The compound has a wide range of applications in the fields of science and technology, and its use is likely to continue to grow. Additionally, research is being conducted to further understand the biochemical and physiological effects of 5-chloro-6-methoxypyridine-3-thiol, as well as to explore potential new applications for the compound. Finally, research is also being conducted to develop more efficient and cost-effective methods for the synthesis of 5-chloro-6-methoxypyridine-3-thiol.
Métodos De Síntesis
5-chloro-6-methoxypyridine-3-thiol can be synthesized using a number of different methods. The most common method is the reaction of pyridine with chlorine and methanol in the presence of a base, such as potassium hydroxide. This reaction produces 5-chloro-6-methoxypyridine-3-thiol as the main product. Other methods for the synthesis of 5-chloro-6-methoxypyridine-3-thiol include the reaction of pyridine with dichloromethane, the reaction of pyridine with hydrochloric acid and methanol, and the reaction of pyridine with chloroform and methanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-6-methoxypyridine-3-thiol involves the introduction of a chlorine atom and a methoxy group onto a pyridine ring, followed by the addition of a thiol group at the 3-position of the pyridine ring.", "Starting Materials": [ "2-chloro-5-methoxypyridine", "sodium methoxide", "carbon disulfide", "hydrochloric acid", "sodium hydroxide", "thionyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: 2-chloro-5-methoxypyridine is treated with sodium methoxide to form 5-methoxy-2-methoxypyridine.", "Step 2: 5-methoxy-2-methoxypyridine is then reacted with carbon disulfide in the presence of hydrochloric acid to form 5-chloro-6-methoxy-2-thiopyridine.", "Step 3: The 2-thiopyridine intermediate is then treated with sodium hydroxide to form the corresponding thiol, 5-chloro-6-methoxypyridine-2-thiol.", "Step 4: Finally, the thiol group is relocated to the 3-position of the pyridine ring by reaction with thionyl chloride followed by treatment with sodium sulfide to yield the desired product, 5-chloro-6-methoxypyridine-3-thiol." ] } | |
Número CAS |
2357637-05-7 |
Fórmula molecular |
C6H6ClNOS |
Peso molecular |
175.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



